Ceftriaxone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Investigating Antibacterial Activity:

- Researchers are constantly evaluating ceftriaxone's effectiveness against various bacterial strains, including those resistant to other antibiotics. This helps determine its suitability for treating specific infections and monitor the emergence of resistance. [Source: National Institutes of Health, ]

Exploring Pharmacokinetic and Pharmacodynamic Properties:

- Studies delve into ceftriaxone's absorption, distribution, metabolism, and excretion within the body. This information is crucial for optimizing dosing regimens, understanding drug interactions, and predicting its efficacy in different patient populations. [Source: European Medicines Agency, ]

Evaluating Safety and Efficacy in Clinical Trials:

- Ceftriaxone is frequently included in clinical trials for various infectious diseases like pneumonia, urinary tract infections, and bone and joint infections. These trials assess its safety, efficacy, and potential side effects compared to other treatment options or placebo. [Source: ClinicalTrials.gov, ]

Investigating Potential Applications Beyond Bacterial Infections:

- Research is exploring the potential use of ceftriaxone in non-infectious conditions like Lyme disease, neurodegenerative diseases, and certain types of cancer. These studies are still in their early stages and require further investigation. [Source: National Center for Biotechnology Information, ]

Monitoring and Mitigating Antibiotic Resistance:

- Due to its widespread use, researchers closely monitor the emergence of ceftriaxone-resistant bacteria. This helps inform clinical practice guidelines and the development of strategies to combat antibiotic resistance, a global public health concern. [Source: Centers for Disease Control and Prevention, ]

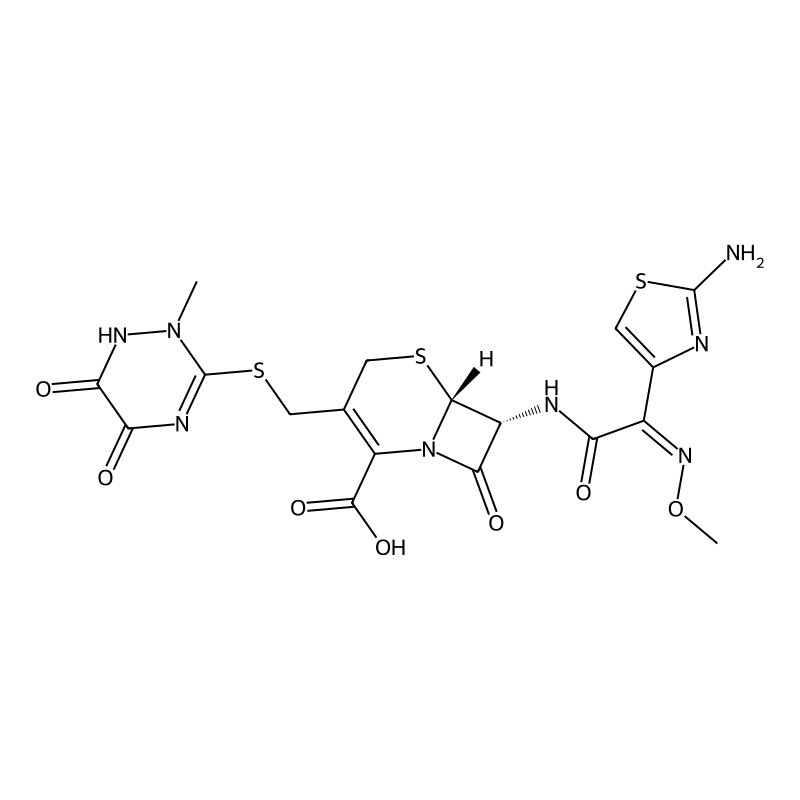

Ceftriaxone is a broad-spectrum, semisynthetic antibiotic belonging to the cephalosporin class. It is primarily used for the treatment of various bacterial infections, including those caused by Gram-negative and Gram-positive bacteria. The chemical structure of ceftriaxone includes a β-lactam ring, which is essential for its antibacterial activity. Its chemical formula is with a molecular weight of approximately 661.59 g/mol . Ceftriaxone is administered via intramuscular or intravenous routes, as it is not suitable for oral administration due to low bioavailability .

Ceftriaxone's mechanism of action involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding leads to cell lysis and death due to the inability to maintain cell wall integrity . The β-lactam ring of ceftriaxone is susceptible to hydrolysis, which can reduce its effectiveness if it undergoes chemical changes, such as the formation of an amber-colored solution indicating degradation .

Ceftriaxone exhibits bactericidal activity against a wide range of bacteria, including strains resistant to other antibiotics. It is particularly effective against many Gram-negative organisms, including Escherichia coli and Klebsiella pneumoniae, as well as some Gram-positive bacteria like Streptococcus pneumoniae . The drug's stability against certain β-lactamases enhances its efficacy in treating infections caused by resistant strains .

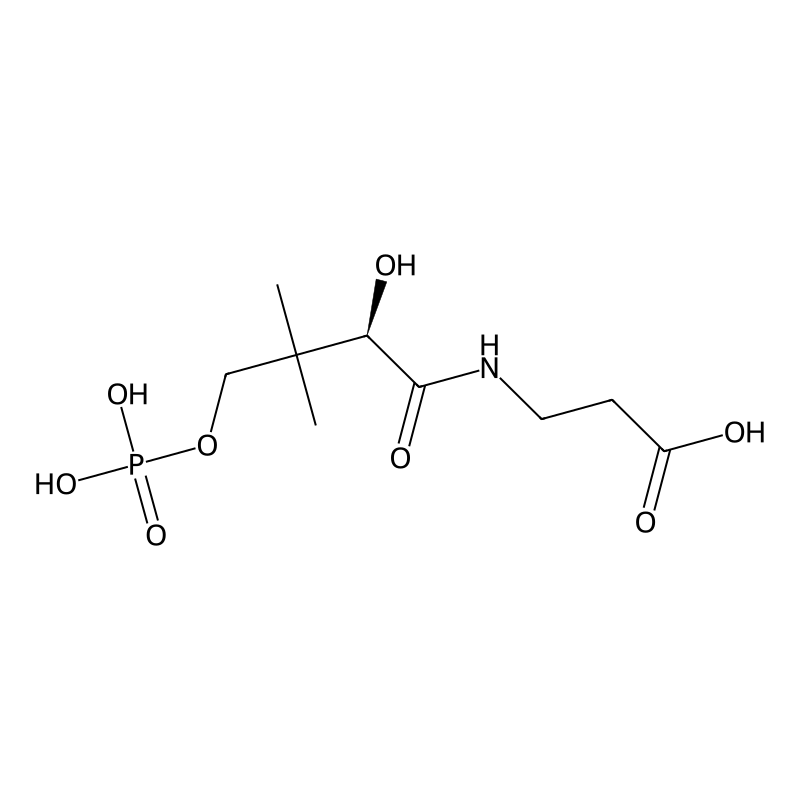

The synthesis of ceftriaxone involves multiple steps starting from 7-aminocephalosporanic acid (7-ACA). Key reactions include:

- Formation of the β-lactam ring: This involves cyclization reactions that create the core structure characteristic of cephalosporins.

- Introduction of side chains: Specific side chains are added to enhance antibacterial activity and stability against β-lactamases.

- Formation of the methoxy oxime group: This modification contributes to ceftriaxone's resistance against enzymatic degradation by certain bacteria .

The complete synthesis requires careful control of reaction conditions to ensure high yields and purity.

Ceftriaxone is utilized in clinical settings for treating various infections, including:

- Respiratory tract infections: Such as pneumonia.

- Skin and soft tissue infections: Including cellulitis.

- Urinary tract infections: Particularly complicated cases.

- Meningitis: Effective in penetrating the blood-brain barrier.

- Sepsis: Used in severe systemic infections caused by susceptible organisms .

Its broad-spectrum activity makes it a preferred choice in empirical therapy before specific pathogens are identified.

Ceftriaxone has been studied for its interactions with other drugs. Notably:

- Calcium-containing products: Co-administration can lead to precipitation and reduced efficacy .

- Antimicrobials: Some studies have shown antagonistic effects when combined with chloramphenicol, necessitating caution in combination therapy .

- Diuretics and nephrotoxic agents: Careful monitoring is advised due to potential additive renal toxicity .

These interactions highlight the importance of careful medication management when prescribing ceftriaxone.

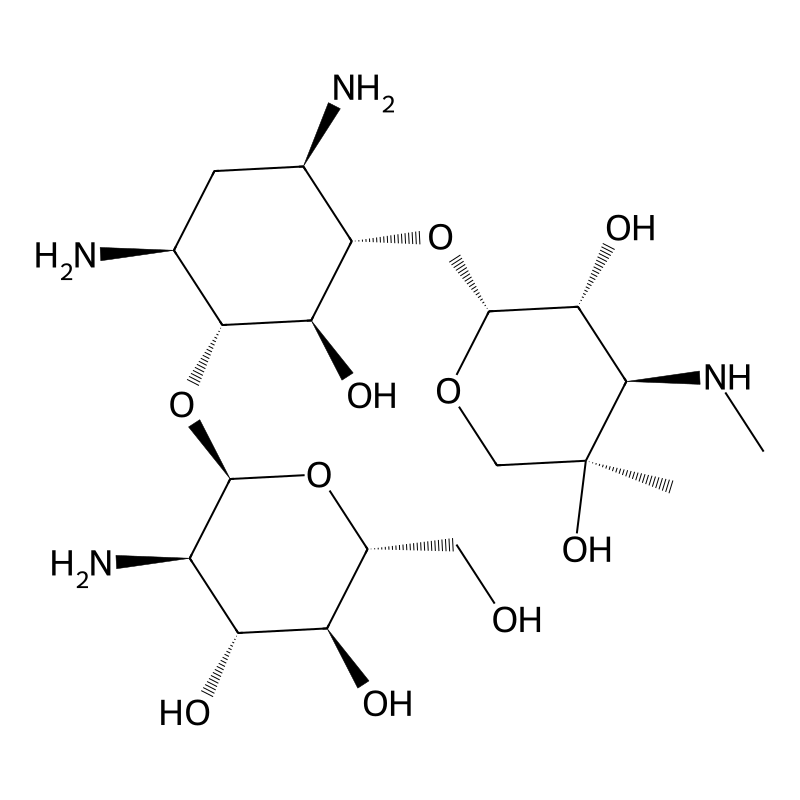

Ceftriaxone shares similarities with other cephalosporins and β-lactam antibiotics but stands out due to its unique structural features and resistance profile. Here are some similar compounds:

| Compound Name | Spectrum | Resistance Profile | Unique Features |

|---|---|---|---|

| Cefotaxime | Broad-spectrum | Susceptible to some β-lactamases | Lacks methoxy oxime group |

| Ceftazidime | Broad-spectrum | Resistant to certain β-lactamases | Effective against Pseudomonas aeruginosa |

| Meropenem | Broad-spectrum | Stable against most β-lactamases | Carbapenem with a broader spectrum |

| Ampicillin | Narrow-spectrum | Susceptible to many β-lactamases | Older penicillin derivative |

Ceftriaxone's methoxy oxime side chain contributes significantly to its resistance against hydrolysis by β-lactamases, making it effective against otherwise resistant strains . Its ability to penetrate well into tissues and fluids, including cerebrospinal fluid, further enhances its clinical utility compared to other antibiotics in its class.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-1.7

Melting Point

UNII

Related CAS

74578-69-1 (di-hydrochloride salt, hemiheptahydrate)

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Mechanism of Action

Pictograms

Irritant;Health Hazard

Other CAS

74578-69-1

Absorption Distribution and Excretion

Ceftriaxone is primarily eliminated in the urine (33-67%). The remainder is eliminated through secretion in the bile and removed from the body via the feces.

The apparent volume of distribution of an intravenous or intramuscular dose in healthy patients is 5.78 to 13.5 L. The volume of distribution of an intravenous or intramuscular dose in septic patients is 6.48 to 35.2 L. Ceftriaxone has good enough CSF penetration to be used as an effective treatment of bacterial meningitis.

The plasma clearance of ceftriaxone in healthy adults receiving a 0.15-3g dose is 0.58 to 1.45 L/hour. The renal clearance of ceftriaxone is 0.32 to 0.73 L/hour. In intensive care unit patients, ceftriaxone's total drug clearance was 0.96L/h (0.55-1.28 L/h), and unbound drug clearance was 1.91 L/h (1.46-6.20 L/h).

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Park HZ, Lee SP, Schy AL: Ceftriaxone-associated gallbladder sludge. Identification of calcium-ceftriaxone salt as a major component of gallbladder precipitate. Gastroenterology. 1991 Jun;100(6):1665-70. doi: 10.1016/0016-5085(91)90667-a. [PMID:2019372]

Lee S, Kim SK, Lee DY, Chae SY, Byun Y: Pharmacokinetics of a new, orally available ceftriaxone formulation in physical complexation with a cationic analogue of bile acid in rats. Antimicrob Agents Chemother. 2006 May;50(5):1869-71. doi: 10.1128/AAC.50.5.1869-1871.2006. [PMID:16641464]

Garot D, Respaud R, Lanotte P, Simon N, Mercier E, Ehrmann S, Perrotin D, Dequin PF, Le Guellec C: Population pharmacokinetics of ceftriaxone in critically ill septic patients: a reappraisal. Br J Clin Pharmacol. 2011 Nov;72(5):758-67. doi: 10.1111/j.1365-2125.2011.04005.x. [PMID:21545483]

Rockowitz J, Tunkel AR: Bacterial meningitis. Practical guidelines for management. Drugs. 1995 Nov;50(5):838-53. doi: 10.2165/00003495-199550050-00005. [PMID:8586029]

Gudnason T, Gudbrandsson F, Barsanti F, Kristinsson KG: Penetration of ceftriaxone into the middle ear fluid of children. Pediatr Infect Dis J. 1998 Mar;17(3):258-60. doi: 10.1097/00006454-199803000-00022. [PMID:9535262]

Schleibinger M, Steinbach CL, Topper C, Kratzer A, Liebchen U, Kees F, Salzberger B, Kees MG: Protein binding characteristics and pharmacokinetics of ceftriaxone in intensive care unit patients. Br J Clin Pharmacol. 2015 Sep;80(3):525-33. doi: 10.1111/bcp.12636. Epub 2015 Jun 11. [PMID:25808018]

Shen-Hua W, Fan-Yi M, Qing-Ling Z, Li-Na Z, Li-Jun M: Ceftriaxone-associated renal toxicity in adults: a case report and recommendations for the management of such cases. J Clin Pharm Ther. 2016 Jun;41(3):348-350. doi: 10.1111/jcpt.12358. Epub 2016 Feb 23. [PMID:26913690]

Gobeaux D, Ambart L, Couderc JL, Renard PH, De Charnace B, Lokiec F: Ceftriaxone diffusion from blood to aqueous humour in man. Br J Ophthalmol. 1989 Jul;73(7):574-5. doi: 10.1136/bjo.73.7.574. [PMID:2758000]

Sivapalasingam S., Steigbigel N. (2015). Mandell, Douglas and Bennett's Principles and practice of infectious diseases (8th ed.). Elsevier.

DailyMed Label: ceftriaxone sodium injection, powder for solution

FDA: Ceftriaxone - Injection products